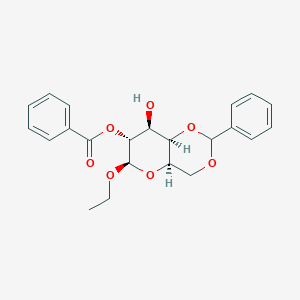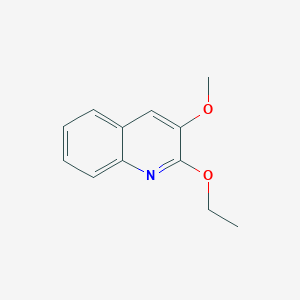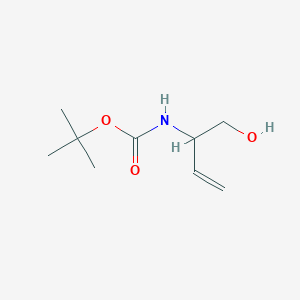
4-Vinylisobenzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinylisobenzofuran-1,3-dione, also known as VIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. VIB is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Vinylisobenzofuran-1,3-dione is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 4-Vinylisobenzofuran-1,3-dione has been shown to react with glutathione, a tripeptide that plays a crucial role in cellular antioxidant defense, suggesting that 4-Vinylisobenzofuran-1,3-dione may have antioxidant properties.
Biochemical and Physiological Effects:
4-Vinylisobenzofuran-1,3-dione has been shown to have various biochemical and physiological effects. 4-Vinylisobenzofuran-1,3-dione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-Vinylisobenzofuran-1,3-dione has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in macrophages. Additionally, 4-Vinylisobenzofuran-1,3-dione has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Vinylisobenzofuran-1,3-dione has several advantages for lab experiments, including its high purity and stability, as well as its ease of synthesis. However, 4-Vinylisobenzofuran-1,3-dione has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4-Vinylisobenzofuran-1,3-dione. One potential direction is the development of new synthetic methods for 4-Vinylisobenzofuran-1,3-dione that are more efficient and environmentally friendly. Another potential direction is the study of the antioxidant properties of 4-Vinylisobenzofuran-1,3-dione and its potential applications in the treatment of oxidative stress-related diseases. Additionally, the study of the mechanism of action of 4-Vinylisobenzofuran-1,3-dione and its interactions with other molecules could provide valuable insights into its potential applications in various fields.
Métodos De Síntesis
4-Vinylisobenzofuran-1,3-dione can be synthesized through several methods, including the oxidation of 4-vinylphenol with potassium permanganate, the reaction of 4-vinylphenol with maleic anhydride, and the oxidation of 4-vinylphenol with lead tetraacetate. The most common method for synthesizing 4-Vinylisobenzofuran-1,3-dione is the oxidation of 4-vinylphenol with potassium permanganate. This method involves the addition of potassium permanganate to a solution of 4-vinylphenol in a mixture of water and acetone. The resulting mixture is then stirred at room temperature for several hours, after which the 4-Vinylisobenzofuran-1,3-dione is isolated through filtration and recrystallization.
Aplicaciones Científicas De Investigación
4-Vinylisobenzofuran-1,3-dione has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. 4-Vinylisobenzofuran-1,3-dione is commonly used as a starting material for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and heterocycles. 4-Vinylisobenzofuran-1,3-dione has also been used as a building block for the synthesis of conjugated polymers, which have potential applications in optoelectronics and photovoltaics.
Propiedades
Número CAS |
163395-54-8 |
|---|---|
Nombre del producto |
4-Vinylisobenzofuran-1,3-dione |
Fórmula molecular |
C10H6O3 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
4-ethenyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H6O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h2-5H,1H2 |
Clave InChI |
DOWVFPAIJRADGF-UHFFFAOYSA-N |
SMILES |
C=CC1=C2C(=CC=C1)C(=O)OC2=O |
SMILES canónico |
C=CC1=C2C(=CC=C1)C(=O)OC2=O |
Sinónimos |
1,3-Isobenzofurandione,4-ethenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)
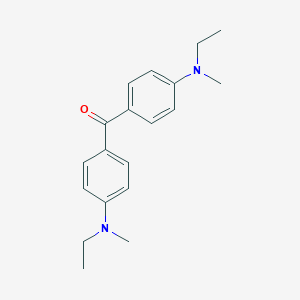
![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)
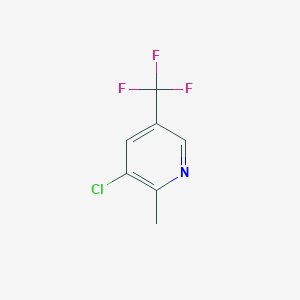
![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)
![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)

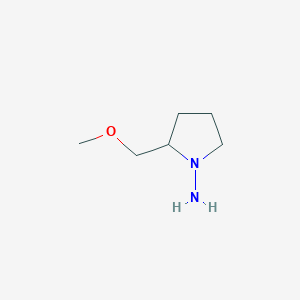
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)
